Harzianic acid

Descripción general

Descripción

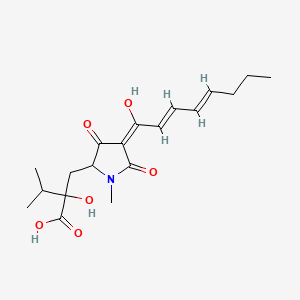

Harzianic acid is a tetramic acid derivative produced by some Trichoderma strains . It has antimicrobial activities against phytopathogenic fungi and promotes plant growth . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .

Synthesis Analysis

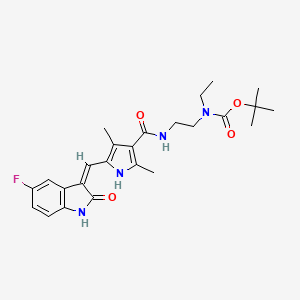

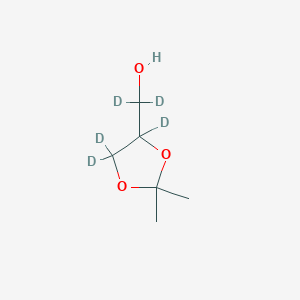

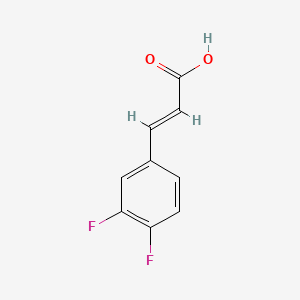

Harzianic acid is hypothesized to be biosynthesized from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme . The C5’ carboxylate-containing substituent is derived from the unnatural amino acid 4-hydroxy-4-isopropyl glutamate (l -HIG), which is selected and activated by the adenylation domain of the NRPS module of the PKS-NRPS .Molecular Structure Analysis

The molecular formula of Harzianic acid is C19H27NO6 . Structural analysis of AHAS complexed with Harzianic acid revealed the molecular basis of competitive inhibition, which differs from all known commercial AHAS inhibitors .Chemical Reactions Analysis

Harzianic acid was prepared for the first time in just six steps with an overall yield of 22%. The identification of conditions to telescope amide bond formation and a Lacey Dieckmann reaction into one pot proved important .Physical And Chemical Properties Analysis

Harzianic acid has a molecular weight of 365.42 g/mol . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .Aplicaciones Científicas De Investigación

Antifungal and Plant Growth Promotion : Harzianic acid exhibits antifungal activity against various phytopathogens like Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. It also promotes plant growth at low concentrations (Vinale et al., 2009).

Metal-Chelating Properties : The compound shows potential as a complexant agent for biologically relevant transition metals such as Zn2+, Fe2+, Cu2+, and Mn2+. This chelating ability is thought to be related to its antimicrobial and plant growth-promoting activities (De Tommaso et al., 2020).

Synthesis and Biological Evaluation : The total synthesis of harzianic acid and its stereoisomers has been achieved, providing material for the comparison of their biological activities. All isomers promoted root growth, but improved antifungal activity was associated with isomers opposite to that of harzianic acid (Healy et al., 2015).

Coordination with Toxic Heavy Metals : Harzianic acid can form complexes with toxic heavy metals like Cd2+, Co2+, Ni2+, and Pb2+, which might play a crucial role in the tolerance of plants growing in metal-contaminated soils (De Tommaso et al., 2021).

Isolation of Novel Metabolites : Research indicates that co-culturing Trichoderma harzianum with other fungi leads to the production of novel compounds like harziaphilic acid, which has selective effects on cancer cell proliferation (Vinale et al., 2017).

Transcriptomic and Metabolomic Changes in Plants : Harzianic acid stimulates tomato plant response to pathogens by inducing the expression of genes involved in defense and by influencing the accumulation of certain metabolites (Manganiello et al., 2018).

Inhibitor of Acetohydroxyacid Synthase : Harzianic acid is a natural inhibitor of acetohydroxyacid synthase (AHAS), an enzyme in the branched-chain amino acid biosynthesis pathway, making it a candidate for herbicide and fungicide development (Xie et al., 2021).

Siderophore Activity : Harzianic acid's ability to bind essential metals like Fe3+ suggests a mechanism for iron solubilization that alters nutrient availability in the soil for microorganisms and host plants (Vinale et al., 2013).

Enhancing Soybean Productivity and Nutrient Content : Harzianic acid, along with other Trichoderma metabolites, can significantly promote plant growth and increase mineral content in soybean plants (Marra et al., 2019).

Antimicrobial Activity Against Gram-Positive Bacteria : Harzianic acid exhibits antimicrobial activity against Gram-positive bacteria like Staphylococcus pseudintermedius (De Filippis et al., 2020).

Direcciones Futuras

Increasing knowledge on chelating properties might be relevant for understanding the various beneficial effects of Harzianic acid in the interaction between the producer fungi and plants . It might also have a crucial role in the tolerance of plants growing in metal-contaminated soils and in abiotic stress .

Propiedades

IUPAC Name |

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSWTHMMNDRFAI-RFJZBCCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Harzianic acid | |

CAS RN |

157148-06-6 | |

| Record name | Harzianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)